molecular formula C8H16Cl2N4O B6181787 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride CAS No. 2613383-03-0

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B6181787
CAS No.: 2613383-03-0
M. Wt: 255.1
InChI Key:
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Description

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The piperazine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.

Scientific Research Applications

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to activate caspase-3, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.

    Piperazine Derivatives: Compounds with the piperazine ring are widely studied for their pharmacological properties.

Uniqueness

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is unique due to the combination of the oxadiazole and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications in various fields.

Properties

CAS No.

2613383-03-0

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.1

Purity

0

Origin of Product

United States

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